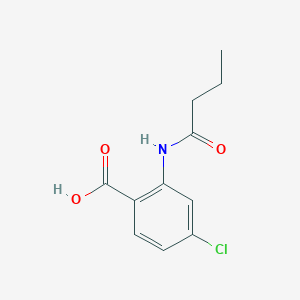

2-(Butyrylamino)-4-chlorobenzoic acid

Übersicht

Beschreibung

2-(Butyrylamino)-4-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a butyrylamino group attached to the second carbon and a chlorine atom attached to the fourth carbon of the benzoic acid ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butyrylamino)-4-chlorobenzoic acid typically involves the acylation of 4-chloroaniline with butyryl chloride, followed by the subsequent carboxylation of the resulting intermediate. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acylation process. The intermediate product is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Butyrylamino)-4-chlorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzoic acids with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-(Butyrylamino)-4-chlorobenzoic acid has been studied for its role as a pharmacological agent, particularly in the context of anti-inflammatory and analgesic properties. Its structural characteristics allow it to interact with biological targets effectively.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. For instance, derivatives of benzoic acid have been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins .

Analgesic Effects

The compound's ability to alleviate pain has been documented in various studies. It may act through multiple mechanisms, including modulation of pain signaling pathways and reduction of inflammation .

Synthesis and Industrial Applications

The synthesis of this compound involves several chemical processes that can be optimized for industrial-scale production. The compound can serve as an intermediate in the synthesis of more complex pharmaceuticals.

Synthetic Routes

Recent advancements have highlighted efficient synthetic routes for producing this compound, emphasizing cost-effectiveness and scalability. For example, the use of readily available starting materials and streamlined reaction conditions has been reported to improve yield and reduce production costs .

| Synthetic Route | Starting Material | Yield | Notes |

|---|---|---|---|

| Route A | Dimethyl terephthalate | 24% | Six-step process including nitration and hydrolysis |

| Route B | 3-amino-4-toluic acid | Variable | Involves aryl bromination and esterification |

Case Studies

Several case studies illustrate the applications of this compound in drug development and therapeutic interventions.

Chymase Inhibition

A study explored the potential of chymase inhibitors derived from related compounds to treat conditions such as asthma and chronic obstructive pulmonary disease (COPD). The findings suggest that this compound could be developed into a therapeutic agent targeting these diseases by modulating inflammatory responses .

Antimicrobial Activity

Research has also indicated that similar benzoic acid derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or preservatives in food and pharmaceutical industries .

Wirkmechanismus

The mechanism of action of 2-(Butyrylamino)-4-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Butyrylamino)-4-bromobenzoic acid: Similar structure but with a bromine atom instead of chlorine.

2-(Butyrylamino)-4-fluorobenzoic acid: Similar structure but with a fluorine atom instead of chlorine.

2-(Butyrylamino)-4-iodobenzoic acid: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

2-(Butyrylamino)-4-chlorobenzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for different synthetic applications. Additionally, the butyrylamino group can enhance the compound’s biological activity, making it a valuable candidate for pharmaceutical research.

Biologische Aktivität

2-(Butyrylamino)-4-chlorobenzoic acid (CAS No. 777877-45-9) is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The presence of the butyrylamino group and a chlorine atom at the para position of the benzoic acid backbone contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound has been studied for its potential as an enzyme inhibitor and receptor modulator.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, which can affect various physiological processes. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Receptor Modulation

Additionally, this compound may act as a modulator of G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain perception and inflammation.

Biological Activity Overview

The biological activities associated with this compound include:

- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties in various experimental models.

- Analgesic Activity : It shows potential as an analgesic agent, reducing pain responses in animal models.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound utilized a rat model to evaluate its efficacy against induced inflammation. The results showed a marked decrease in paw swelling compared to control groups treated with saline, indicating its potential use as an anti-inflammatory agent.

Case Study: Analgesic Activity

In another study focusing on analgesic activity, the compound was administered to mice subjected to thermal stimuli. The results indicated a significant increase in pain threshold, suggesting that this compound may act through central mechanisms to alleviate pain.

Eigenschaften

IUPAC Name |

2-(butanoylamino)-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-2-3-10(14)13-9-6-7(12)4-5-8(9)11(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDAXENJTPWLSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588667 | |

| Record name | 2-Butanamido-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777877-45-9 | |

| Record name | 2-Butanamido-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.